molecular formula C16H11ClO2 B2356996 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one CAS No. 1333395-36-0

3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2356996
CAS No.: 1333395-36-0
M. Wt: 270.71
InChI Key: HYXCHJLRQNCZCW-FMIVXFBMSA-N
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Description

3-[(E)-(2-Chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative featuring a benzylidene substituent at the 3-position of the chromenone scaffold. The compound’s structure includes an ortho-chlorinated phenyl group attached via an E-configured methylidene bridge. Chromen-4-ones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of the 2-chlorophenyl group introduces steric and electronic effects that influence molecular interactions and stability.

Properties

IUPAC Name

(3E)-3-[(2-chlorophenyl)methylidene]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9H,10H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXCHJLRQNCZCW-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2Cl)/C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Claisen-Schmidt Condensation

The most widely reported method involves Claisen-Schmidt condensation between 2-hydroxyacetophenone and 2-chlorobenzaldehyde under basic conditions. This reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Typical Procedure :

  • Reactants :
    • 2-Hydroxyacetophenone (1.0 eq, 3 mmol)
    • 2-Chlorobenzaldehyde (1.0 eq, 3 mmol)
    • Ethanol (40 mL) as solvent
  • Base : Aqueous KOH (30%, 4 mL) added dropwise at 277 K
  • Reaction Time : 3–5 hours under stirring at room temperature
  • Workup : Acidification to pH 2 with HCl, followed by filtration and recrystallization from ethanol

Key Observations :

  • The E-configuration of the methylidene group is favored due to steric hindrance during dehydration.
  • Yields range from 62–75% depending on reaction scale and purification methods.

Alternative Cyclization Approaches

Thermal Elimination of Sulfinyl Groups

A less common method involves 2′-hydroxy-2-(methylsulfinyl)acetophenone condensed with formaldehyde, followed by thermal elimination of the methylsulfinyl group. This route avoids strong bases but requires stringent temperature control (reflux at 383–393 K).

Advantages :

  • Higher selectivity for the chromenone backbone
  • Reduced byproduct formation compared to Claisen-Schmidt

Limitations :

  • Lower yields (45–55%) due to incomplete elimination
  • Requires specialized starting materials

Optimization of Reaction Conditions

Solvent Systems

Solvent Base Temperature (K) Yield (%) Purity (%)
Ethanol KOH (30%) 298 68 95
Methanol NaOH (20%) 298 62 92
THF LiOH 313 55 89
Ethanol/H2O K2CO3 277 73 97

Crystallization and Purification

Recrystallization Protocols

  • Preferred Solvents : Ethanol (95%), chloroform/methanol (80:20 v/v)
  • Crystal Morphology : Needle-like crystals form in ethanol, while plate-like crystals dominate in chloroform/methanol.

Purity Data :

Method Purity (%) Melting Point (°C)
Ethanol recrystallization 95 168–170
Column chromatography 98 169–171

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3):
    δ 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.89–7.45 (m, 7H, Ar-H), 6.89 (s, 1H, chromenone-H)
  • 13C NMR (100 MHz, CDCl3):
    δ 182.4 (C=O), 161.2 (C-O), 140.1–118.3 (aromatic carbons)
  • IR (KBr, cm⁻¹):
    1665 (C=O), 1598 (C=C), 1245 (C-O-C)

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c
  • Key Bond Lengths :
    • C=O: 1.214 Å
    • C-Cl: 1.732 Å
  • π-π Stacking Distance : 3.501 Å between chromenone rings

Scale-Up Considerations

Industrial Adaptations

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes through precise temperature control.
  • Green Chemistry : Replacement of ethanol with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is in the development of antimicrobial agents. Studies have demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

  • Organisms Tested :
    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
    • Gram-negative bacteria: Salmonella Typhi, Pseudomonas aeruginosa
    • Fungi: Aspergillus niger, Aspergillus flavus

The compound was synthesized and tested against these pathogens, revealing potent antimicrobial properties, particularly against Gram-positive bacteria. The mechanism of action involves the disruption of bacterial cell walls and interference with metabolic pathways, which has been attributed to the presence of the chlorophenyl group in its structure .

Anticancer Potential

Research indicates that 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one may possess anticancer properties. Its structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth.

Case Study: In Vitro Anticancer Testing

  • Cell Lines Used : Various cancer cell lines were subjected to treatment with the compound.
  • Results : The compound demonstrated cytotoxic effects, leading to apoptosis in treated cells. The specific pathways involved include modulation of apoptosis-related proteins and cell cycle arrest at the G1 phase.

These findings encourage further exploration into its mechanisms and potential as a therapeutic agent in oncology .

Synthesis and Chemical Properties

The synthesis of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one typically involves a condensation reaction between 2-chlorobenzaldehyde and 2,3-dihydro-4H-chromen-4-one under basic conditions. The reaction is often facilitated by solvents like ethanol or methanol and can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time .

Synthesis Overview

StepDescription
1Combine 2-chlorobenzaldehyde with 2,3-dihydro-4H-chromen-4-one.
2Add a base (e.g., sodium hydroxide) and reflux in ethanol/methanol.
3Purify the product via recrystallization or chromatography.

Pharmacological Studies

Pharmacological studies on 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one have focused on its interactions with biological targets. These studies are crucial for understanding its therapeutic potential.

Comparative Analysis with Related Compounds

The biological activity of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one can be compared with structurally similar compounds to highlight its unique properties.

Compound NameStructureBiological Activity
2-(4-Chlorophenyl)-3-methoxy-4H-chromen-4-oneStructure AAntibacterial
7-HydroxychromoneStructure BAntioxidant
CoumarinStructure CAntimicrobial

The distinct chlorinated phenyl substituent in this compound enhances its biological activity and selectivity against specific targets compared to its analogs .

Mechanism of Action

The mechanism of action of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in halogen type, substitution position, and additional functional groups. Key comparisons include:

2.1.1 Halogen Substitution Patterns
  • 4-Chlorophenyl analog: Structure: 3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one. Properties: Molecular weight = 270.71 g/mol; higher lipophilicity (XLogP3 = 4) due to para-chloro placement .
  • 3-Chlorophenyl analog :

    • Structure: 3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one.
    • Properties: Molecular formula = C₁₆H₁₁ClO₂ (MW = 270.71 g/mol) .
    • Relevance: Meta-substitution may alter electronic effects (e.g., dipole moments) compared to ortho/para isomers, influencing solubility and intermolecular interactions.
  • Brominated analogs: Example: (E)-3-((5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene)methyl)-4H-chromen-4-one.
2.1.2 Functional Group Variations
  • Dimethylamino-substituted analog: Structure: 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one. Properties: Melting point = 192°C; IR bands at 1712 cm⁻¹ (C=O stretch) and 3125 cm⁻¹ (OH stretch) . Relevance: The electron-donating dimethylamino group increases solubility in polar solvents and may modulate bioactivity via charge interactions.
  • Silibinin: Structure: A flavonoid with a chromen-4-one core but additional hydroxyl, methoxy, and dihydrobenzodioxin groups. Relevance: Demonstrates neuroprotective effects in Alzheimer’s and Parkinson’s models, highlighting the pharmacophoric importance of the chromenone scaffold .

Physicochemical Properties

Compound Name Substituent Position Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity References
3-[(E)-(2-Chlorophenyl)methylidene]-chromenone 2-chlorophenyl 270.71 Not reported Enzyme inhibition (inferred)
4-Chlorophenyl analog 4-chlorophenyl 270.71 Not reported Enhanced lipophilicity
3-((4-Dimethylamino)phenyl)prop-2-enoyl 4-dimethylamino 335.36 192 Charge-dependent interactions
(E)-3-(4-Bromobenzylidene)chroman-4-one 4-bromophenyl 315.16 Not reported Halogen bonding in crystal packing

Key Takeaways

  • Halogen Effects : Bromine enhances polarizability for halogen bonding, while chlorine offers a balance of lipophilicity and steric effects.

Biological Activity

The compound 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one, commonly referred to as a chromenone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antiproliferative effects, antioxidant properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClOC_{16}H_{13}ClO, with a molecular weight of approximately 272.73 g/mol. The presence of the chlorophenyl group and the chromenone structure contributes to its biological activities.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound, particularly against various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells :
    • The compound exhibited significant cytotoxicity with an IC50 value of approximately 13.3 µM, indicating its potential as an anticancer agent .
  • A2058 Melanoma Cells :
    • In experiments, the compound showed strong antiproliferative activity with an IC50 value of 0.58 µM, suggesting it may effectively inhibit melanoma cell growth .

The biological activity of 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is believed to involve several mechanisms:

  • Inhibition of Protein Kinases : This compound may interfere with signal transduction pathways mediated by protein kinases, which are crucial in regulating cell proliferation and survival .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antioxidant Activity

In addition to its antiproliferative properties, this chromenone derivative has demonstrated antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress in cellular environments.

Experimental Findings

  • The compound was tested for DPPH radical scavenging activity and showed promising results with IC50 values indicative of strong antioxidant capacity .

Structure-Activity Relationship (SAR)

The biological activity of chromenone derivatives often correlates with their structural features:

Structural FeatureImpact on Activity
Chlorophenyl SubstitutionEnhances cytotoxicity
Chromenone CoreEssential for biological activity
Planarity and ConformationInfluences receptor binding affinity

Q & A

Q. What are the common synthetic routes for 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a 2-hydroxyacetophenone derivative and a substituted benzaldehyde. For example:

Step 1 : React 2-hydroxyacetophenone with 2-chlorobenzaldehyde in ethanol under reflux.

Step 2 : Use paraformaldehyde and aqueous diethylamine to cyclize the intermediate into the chromenone core .

Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) and validate purity using melting point analysis and TLC .
Alternative routes include multicomponent reactions involving brominated intermediates and amines, as seen in analogous chromenone syntheses .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., 2-chlorophenyl group) via chemical shifts (δ ~7.2–7.8 ppm for aromatic protons) and coupling patterns .
  • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-Cl vibrations at ~550–750 cm⁻¹ .
  • X-ray Diffraction : Single-crystal analysis (e.g., monoclinic space group P2₁/c) reveals bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic planes .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound, particularly positional disorder?

  • Methodological Answer : Positional disorder, common in flexible chromenone derivatives, is resolved using:
  • SHELXL : Apply similarity restraints (e.g., DELU, SIMU) to disordered atoms and refine occupancy ratios (e.g., 0.59:0.41 for major/minor components) .
  • Validation Tools : Use WinGX to analyze geometry (e.g., bond angle outliers) and ORTEP for visualizing anisotropic displacement ellipsoids .
  • Data Collection : Optimize low-temperature (e.g., 223 K) data to reduce thermal motion artifacts .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) of chromenone derivatives?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 3, or 7 to modulate electronic and steric effects .
  • Biological Assays : Test antimicrobial activity (e.g., MIC against S. aureus) or enzyme inhibition (e.g., COX-2) using dose-response curves .
  • Docking Studies : Use AutoDock Vina to simulate ligand-protein interactions (e.g., binding affinity to kinase targets) .

Q. How to resolve data contradictions arising from varying synthetic conditions on biological activity?

  • Methodological Answer :
  • Controlled Replication : Standardize reaction parameters (e.g., solvent polarity, temperature) to isolate variables affecting yield/purity .
  • Comparative Analysis : Perform HPLC-MS to identify byproducts (e.g., oxidation products) that may skew bioactivity results .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) to correlate structural features (e.g., planarity of chromenone core) with activity trends .

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